REACTION_SMILES
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[Cl:10][C:11]([C:12]([Cl:13])=[O:14])=[O:15].[F:1][C:2]([CH2:3][C:4](=[O:5])[OH:6])=[C:7]([F:8])[F:9].[O:16]=[CH:17][N:18]([CH3:19])[CH3:20]>>[F:1][C:2]([CH2:3][C:4](=[O:5])[Cl:10])=[C:7]([F:8])[F:9]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)C(=O)Cl
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Name
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O=C(O)CC(F)=C(F)F
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)CC(F)=C(F)F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Type
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product
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Smiles
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O=C(Cl)CC(F)=C(F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |